2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride 2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1780479-64-2
VCID: VC7071422
InChI: InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
SMILES: C1CC(C(C1)(F)F)CCS(=O)(=O)Cl
Molecular Formula: C7H11ClF2O2S
Molecular Weight: 232.67

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride

CAS No.: 1780479-64-2

Cat. No.: VC7071422

Molecular Formula: C7H11ClF2O2S

Molecular Weight: 232.67

* For research use only. Not for human or veterinary use.

2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride - 1780479-64-2

Specification

CAS No. 1780479-64-2
Molecular Formula C7H11ClF2O2S
Molecular Weight 232.67
IUPAC Name 2-(2,2-difluorocyclopentyl)ethanesulfonyl chloride
Standard InChI InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
Standard InChI Key XGFABBBZIGOLFR-UHFFFAOYSA-N
SMILES C1CC(C(C1)(F)F)CCS(=O)(=O)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The molecular formula of 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride is C₇H₁₁ClF₂O₂S, with a molar mass of 240.66 g/mol . The SMILES notation (C1CC(C(C1)(F)F)CCS(=O)(=O)Cl) and InChIKey (XGFABBBZIGOLFR-UHFFFAOYSA-N) provide unambiguous representations of its structure, highlighting the cyclopentyl core with geminal fluorine atoms and the sulfonyl chloride functional group .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺233.02092147.6
[M+Na]⁺255.00286155.2
[M+NH₄]⁺250.04746155.6
[M-H]⁻231.00636144.5

These CCS values, derived from ion mobility spectrometry predictions, suggest moderate molecular compactness, influenced by the cyclopentyl ring’s conformational flexibility and the polar sulfonyl group .

Electronic and Steric Effects

The geminal difluoro substitution on the cyclopentane ring induces significant electron-withdrawing effects, altering the compound’s reactivity. The sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling nucleophilic substitutions, while the cyclopentyl scaffold contributes steric bulk, potentially modulating reaction kinetics .

Synthesis and Reaction Pathways

Continuous Flow Synthesis

Recent advances in sulfonyl chloride synthesis, such as the metal-free oxidative chlorination of thiols and disulfides, offer plausible routes for producing this compound . A continuous flow protocol using HNO₃, HCl, and O₂ achieves yields of 70–81% for analogous sulfonyl chlorides, with a throughput of 3.7 g h⁻¹ . This method reduces environmental impact (process mass intensity = 15) compared to traditional reagents like DCH .

Mechanistic Considerations

The reaction likely proceeds via oxidation of thiols to disulfides, followed by chlorination to sulfonyl chlorides. Online ¹⁹F NMR monitoring, as demonstrated in similar systems, could optimize reaction conditions for fluorine-containing intermediates .

Physicochemical Properties

Solubility and Stability

While experimental data for this specific compound are unavailable, sulfonyl chlorides generally exhibit low water solubility but high solubility in polar aprotic solvents (e.g., DMF, DMSO). The difluorocyclopentyl group may enhance lipid solubility, impacting bioavailability in pharmaceutical contexts .

Thermal Behavior

Analogous sulfonyl chlorides display melting points between 50–150°C and decompose above 200°C. The geminal fluorine atoms likely lower the melting point compared to non-fluorinated derivatives due to reduced crystal lattice stability .

Future Research Directions

  • Synthetic Optimization: Scaling up the continuous flow method for this compound.

  • Biological Screening: Evaluating antimicrobial or anticancer activity.

  • Computational Studies: Modeling interactions with biological targets using DFT or molecular docking.

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